4-tert-butyl-N-[4-(morpholin-4-yl)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-(morpholin-4-yl)phenyl]benzamide is a synthetic organic compound belonging to the benzamide class It features a tert-butyl group attached to the benzene ring, a morpholine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with ammonia or an amine in the presence of a base.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated benzene derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using the same synthetic routes but optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(morpholin-4-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-tert-butyl-N-[4-(morpholin-4-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular functions, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide
- 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Uniqueness
4-tert-butyl-N-[4-(morpholin-4-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the morpholine ring contributes to its biological activity and solubility.
Properties
Molecular Formula |
C21H26N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,3)17-6-4-16(5-7-17)20(24)22-18-8-10-19(11-9-18)23-12-14-25-15-13-23/h4-11H,12-15H2,1-3H3,(H,22,24) |
InChI Key |
ARULSDQRCKOYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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